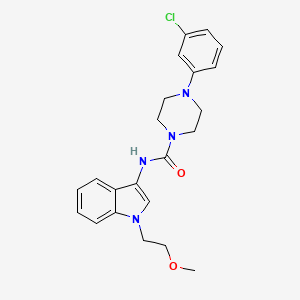
2-(2-(tert-butyl)-4-methylphenoxy)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-(tert-butyl)-4-methylphenoxy)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide" is a chemical entity that appears to be related to a class of compounds with various biological activities. The papers provided discuss similar compounds with tert-butyl groups and acetamide linkages, which are often seen in pharmaceutical chemistry due to their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by the addition of various substituents. For example, the synthesis of N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides involves preparing the thiadiazolyl core and then introducing the phenoxyacetamide moiety . Similarly, the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides includes the creation of the thiazolyl core, followed by the addition of the piperazinyl acetamide group . These methods suggest that the synthesis of the compound would likely follow a comparable strategy, focusing on the construction of the thiadiazolyl core and subsequent attachment of the tert-butyl-methylphenoxy and methoxymethyl groups.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a thiadiazolyl ring, which is a common feature in many biologically active molecules. The tert-butyl group is a bulky substituent that can influence the overall shape and steric properties of the molecule. The presence of hydrogen bonding, as seen in the substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, suggests that similar interactions may be present in the compound of interest, potentially affecting its binding to biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds is often influenced by the functional groups present. Acetamide derivatives can participate in various chemical reactions, including hydrolysis to form the corresponding acid and amine. The presence of a methoxy group can lead to demethylation under certain conditions. The thiadiazolyl ring can engage in nucleophilic substitution reactions, depending on the substituents present. The papers do not directly discuss the chemical reactions of the exact compound , but they provide insight into the reactivity of structurally related molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The tert-butyl group can increase lipophilicity, which may affect the compound's solubility and membrane permeability. The presence of heteroatoms like nitrogen, sulfur, and oxygen in the thiadiazolyl ring and methoxy group can contribute to the compound's ability to form hydrogen bonds, impacting its boiling point, melting point, and solubility. The papers provided do not give specific data on the physical and chemical properties of the compound , but they do offer a framework for predicting such properties based on the behavior of similar molecules .
The studies mentioned also include case studies where these compounds were evaluated for their biological activities, such as antimicrobial , antitumor , and hypoglycemic effects . These case studies demonstrate the potential applications of the compound in various therapeutic areas, although direct studies on this specific compound are not provided.
科学的研究の応用
Comparative Metabolism of Chloroacetamide Herbicides
This study investigates the metabolism of various chloroacetamide herbicides, which share structural similarities with the compound , in human and rat liver microsomes. The research highlights the complex metabolic pathways leading to carcinogenic products and identifies cytochrome P450 isoforms involved in the metabolism of these herbicides (Coleman et al., 2000).
Hydrogen-Bonding Patterns in Substituted N-Benzyl-N-Acetamides
This study explores the hydrogen-bonding patterns in molecules containing tert-butyl groups and acetamide functionalities, similar to the compound of interest. The research provides insights into how these structural features influence molecular interactions (López et al., 2010).
Design and Synthesis of Glutaminase Inhibitors
Research on the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including structure-activity relationship studies, could offer insights into the therapeutic potential of compounds containing thiadiazol and acetamide groups (Shukla et al., 2012).
Synthesis and Pharmacological Assessment of Acetamide Derivatives
A study on the synthesis and assessment of various acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities might provide a framework for understanding the pharmacological applications of structurally similar compounds (Rani et al., 2016).
特性
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-11-6-7-13(12(8-11)17(2,3)4)23-9-14(21)18-16-20-19-15(24-16)10-22-5/h6-8H,9-10H2,1-5H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZGTTQACTUSHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN=C(S2)COC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

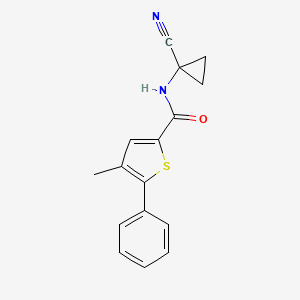
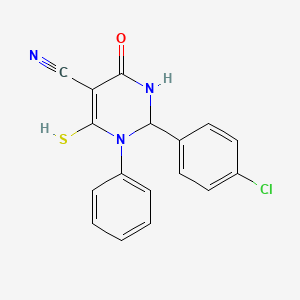
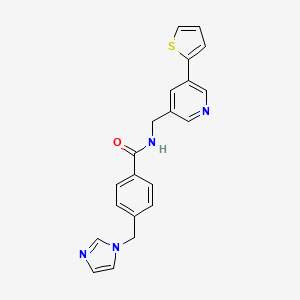
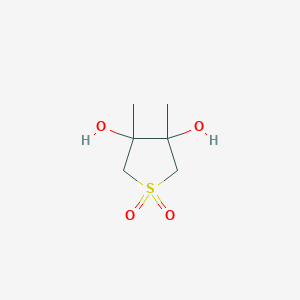
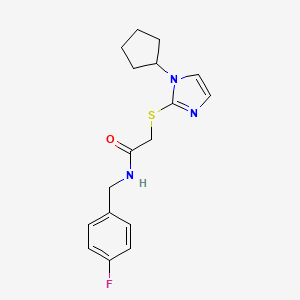
![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)
![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)

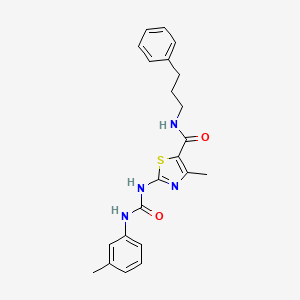
![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)
